molecular formula C26H25N3O3S2 B2487810 ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 946359-97-3

ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2487810
M. Wt: 491.62
InChI Key: HLCWBOPFQXWLFC-UHFFFAOYSA-N
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Description

The compound is related to a class of substances synthesized through various chemical reactions involving ethyl 2-(benzo[d]thiazol-2-yl)acetate and different derivatives in a reaction environment. These compounds are of interest due to their structural complexity and potential biological activities.

Synthesis Analysis

The synthesis involves the interaction of ethyl 2-(benzo[d]thiazol-2-yl)acetate with arylidinemalononitrile derivatives or cyanoacrylate derivatives in an ethyl alcohol (EtOH)/triethylamine (TEA) solution at room temperature, leading to a range of compounds including ethyl iminothiazolopyridine-4-carboxylates and ethyl amino(methoxy)methyl-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylates (Mohamed, 2021).

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using elemental analysis and spectroscopic data, indicating successful formation of the targeted molecular frameworks. The structure determination is crucial for understanding the compound's chemical behavior and potential interactions with biological targets.

Chemical Reactions and Properties

These compounds can undergo further chemical reactions, leading to the creation of new derivatives with potentially interesting biological activities. The synthesis process allows for the introduction of various functional groups, altering the compound's chemical properties and reactivity (Mohamed, 2021).

Scientific Research Applications

Antituberculosis Activity

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, including compounds similar to the ethyl 3-(benzo[d]thiazol-2-yl) derivative, were synthesized and evaluated for their antituberculosis activity. One compound displayed significant activity against Mycobacterium tuberculosis (MTB) DNA gyrase, suggesting potential application in treating tuberculosis (Jeankumar et al., 2013).

Synthesis and Chemical Reactions

The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, including variants of the ethyl 3-(benzo[d]thiazol-2-yl) compound, highlights its role in the preparation of chemically diverse and novel compounds. These processes are crucial in the development of new materials with potential applications in various scientific fields (Mohamed, 2014; 2021).

Anticancer Properties

Compounds related to ethyl 3-(benzo[d]thiazol-2-yl) have been studied for their potential anticancer properties. A study on ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates showed promising antiproliferative activity against human lung carcinoma cells, indicating possible applications in cancer treatment (Raffa et al., 2019).

Biocidal Properties

Research on thiazolo[3,2-a]pyrimidines, closely related to the ethyl 3-(benzo[d]thiazol-2-yl) compound, demonstrated excellent biocidal properties against bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Youssef et al., 2011).

Antibacterial Activity

The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, structurally related to ethyl 3-(benzo[d]thiazol-2-yl), revealed significant antibacterial activity. This points to potential use in developing new antibacterial drugs (Lv et al., 2017).

Safety And Hazards



  • Assess toxicity, environmental impact, and handling precautions.

  • Refer to relevant safety data sheets and literature.




  • Future Directions



    • Explore further modifications for improved bioactivity.

    • Investigate potential applications in drug development.




    properties

    IUPAC Name

    ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H25N3O3S2/c1-2-32-26(31)29-15-14-18-21(16-29)34-25(28-22(30)13-12-17-8-4-3-5-9-17)23(18)24-27-19-10-6-7-11-20(19)33-24/h3-11H,2,12-16H2,1H3,(H,28,30)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HLCWBOPFQXWLFC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCC5=CC=CC=C5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H25N3O3S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    491.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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